N-(((Cyclohexylamino)thioxomethyl)amino)(3,4,5-trimethoxyphenyl)formamide
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Overview
Description
“N-(((Cyclohexylamino)thioxomethyl)amino)(3,4,5-trimethoxyphenyl)formamide” is a chemical compound with the molecular formula C17H25N3O4S and a molecular weight of 367.46 . It contains a trimethoxyphenyl (TMP) group, which is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexylamino group, a thioxomethyl group, an amino group, and a trimethoxyphenyl group . The TMP group, a six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules .Scientific Research Applications
Synthesis and Characterization of Formamide Derivatives
Electrochemical N-Formylation of Amines : A method for synthesizing formamides through electrochemical decarboxylative N-formylation of amines with glyoxylic acid was developed. This approach offers a broad range of functional group tolerance under ambient conditions (Lin & Huang, 2018).
N-Formylating Agents for Amines : N-formyl imide has been used as an efficient N-formylating agent for the direct synthesis of N-formamides, showcasing operational simplicity and the ability to function under oxidant- and metal-free conditions. This method facilitates the synthesis of structurally diverse products and is applicable to gram-scale operations (Huang et al., 2020).
Applications in Heterocyclic Chemistry and Materials Science
Heterocyclic Synthesis : The use of thiophene-2-carboxamide and similar compounds in the synthesis of heterocyclic compounds suggests potential routes for the synthesis of complex molecules with applications in drug discovery and materials science. These methodologies can lead to the development of new antibiotic and antibacterial drugs (Ahmed, 2007).
Polyamides with Electroactive Units : Electroactive polyamides incorporating bis(diphenylamino)-fluorene units have been developed, exhibiting excellent solubility, thermal stability, and reversible electrochromic characteristics. These materials could find applications in electronic devices due to their multicolor electrochromic properties and high fluorescence quantum yield (Sun et al., 2016).
Future Directions
Mechanism of Action
Target of action
The compound contains a trimethoxyphenyl (TMP) group , which is known to serve as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Biochemical pathways
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . Decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations .
Properties
IUPAC Name |
1-cyclohexyl-3-[(3,4,5-trimethoxybenzoyl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-22-13-9-11(10-14(23-2)15(13)24-3)16(21)19-20-17(25)18-12-7-5-4-6-8-12/h9-10,12H,4-8H2,1-3H3,(H,19,21)(H2,18,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXBARJHMJPFMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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